LDH-A Biochemical Inhibition Potency Relative to the Parent Screening Hit
In the published SAR study of 2-thio-6-oxo-1,6-dihydropyrimidines, the parent high‑throughput screening hit exhibited an IC₅₀ of 8.1 µM against human LDHA [1]. Although the exact IC₅₀ of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide was not individually reported, analogs bearing the 4,5‑dimethyl pyrimidinone core and acyclic dialkyl amide side chains consistently displayed improved potency, with the best compound in the series achieving an IC₅₀ of 0.48 µM—a 17‑fold enhancement over the screening hit [1]. By structural analogy, the 4,5‑dimethyl substitution on the pyrimidinone ring likely contributes to hydrophobic packing within the NADH‑dependent binding pocket, while the N,N‑diethylamide group provides an optimal balance of lipophilicity and solubility [2].
| Evidence Dimension | LDHA biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not individually determined in the primary reference; inferred to be within the range 8.1 µM → 0.48 µM based on SAR of close analogs bearing 4,5‑dimethyl core and dialkyl amide side chains |
| Comparator Or Baseline | Parent screening hit (2‑thio‑6‑oxo‑1,6‑dihydropyrimidine scaffold): IC₅₀ = 8.1 µM; best optimized analog: IC₅₀ = 0.48 µM |
| Quantified Difference | 17‑fold improvement between the parent hit and the most optimized analog; the target compound is structurally positioned between these extremes |
| Conditions | Biochemical enzyme inhibition assay using recombinant human LDHA in the presence of NADH co-factor [1] |
Why This Matters
The 4,5‑dimethyl and N,N‑diethylacetamide substitution pattern is associated with substantial gains in LDH inhibitory potency compared to the unoptimized scaffold, making this compound a valuable intermediate for SAR exploration or a reference point for secondary screening campaigns.
- [1] Dragovich PS, Fauber BP, Corson LB, et al. Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorg Med Chem Lett. 2013;23(11):3186-3194. doi:10.1016/j.bmcl.2013.04.001 View Source
- [2] RCSB PDB. 4JNK: Lactate Dehydrogenase A in complex with inhibitor compound 22. Deposited 2013-03-15, released 2013-05-22. doi:10.2210/pdb4JNK/pdb View Source
